2-Formylphenyl benzenesulfonate

Physical Organic Chemistry Intramolecular Catalysis Reaction Kinetics

Researchers requiring precise sulfonate cleavage in complex molecule synthesis face poor selectivity with conventional para-substituted aryl sulfonates. 2-Formylphenyl benzenesulfonate (CAS 107189-77-5) solves this via ortho-formyl intramolecular nucleophilic catalysis, delivering a >10⁶-fold rate enhancement in methanolysis over the para-isomer-enabling orthogonal deprotection in the presence of other base-labile protecting groups. • Kinetic Selectivity: ~10⁶-fold methanolysis acceleration versus 4-formyl isomer for sequential deprotection workflows. • Supramolecular Utility: Distinct H-bonding/halogen-bonding crystal packing motifs (vs. π-stacking in para-isomer) for tailored solid-state design. • Drug Discovery: Key intermediate for BChE inhibitor series (4-Cl analog IC₅₀ = 10.45 μM) targeting Alzheimer's disease. • Supply Assurance: Bulk and prepack quantities available; short lead times with analytical documentation (HPLC, NMR, MS).

Molecular Formula C13H10O4S
Molecular Weight 262.28g/mol
CAS No. 107189-77-5
Cat. No. B372927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylphenyl benzenesulfonate
CAS107189-77-5
Molecular FormulaC13H10O4S
Molecular Weight262.28g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O
InChIInChI=1S/C13H10O4S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-10H
InChIKeyXSTLLZDOQOCIQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylphenyl Benzenesulfonate Technical Profile


2-Formylphenyl benzenesulfonate (CAS: 107189-77-5) is a dual-functional aryl sulfonate ester containing an ortho-formyl group (-CHO) and a benzenesulfonate ester moiety (-OSO₂Ph) [1]. Its molecular formula is C₁₃H₁₀O₄S with a molecular weight of 262.28 g/mol . The compound is typically synthesized via reaction of salicylaldehyde with benzenesulfonyl chloride under basic conditions . The strategic placement of the formyl group ortho to the sulfonate ester enables intramolecular nucleophilic catalysis, a feature absent in the para-substituted isomer [2]. This structural attribute confers distinct reactivity profiles that are critical for applications requiring controlled sulfonate cleavage or supramolecular assembly.

Irreplaceability of 2-Formylphenyl Benzenesulfonate


Substitution of 2-formylphenyl benzenesulfonate with its para-isomer (4-formylphenyl benzenesulfonate) or other aryl sulfonate esters is not functionally equivalent due to a >10⁶-fold rate enhancement in nucleophilic displacement reactions conferred exclusively by the ortho-formyl group [1]. This intramolecular catalysis profoundly alters reaction kinetics, product distribution, and synthetic utility. Additionally, the solid-state supramolecular assembly of the ortho-isomer is governed by distinct hydrogen-bonding and halogen-bonding networks that differ from the para-isomer [2]. Therefore, procurement decisions must be based on the specific reactivity and crystallographic behavior required for the intended application.

2-Formylphenyl Benzenesulfonate: Comparative Evidence


Methanolysis Rate Enhancement vs. Para-Isomer

The ortho-formyl group in 2-formylphenyl benzenesulfonate provides intramolecular nucleophilic catalysis during methanolysis, resulting in a rate enhancement of approximately 10⁶ compared to the para-isomer, which shows no reaction under identical conditions [1].

Physical Organic Chemistry Intramolecular Catalysis Reaction Kinetics

Synthesis Yield: Ortho vs. Para Isomer

Under identical synthetic conditions, 2-formylphenyl benzenesulfonate is obtained in 77.8% yield, whereas the para-isomer gives 85% yield [1]. This 7.2% yield difference reflects the steric and electronic effects of the ortho-substituent.

Synthetic Methodology Sulfonate Ester Synthesis Yield Optimization

Commercial Purity Benchmark

Commercially available 2-formylphenyl benzenesulfonate is supplied with a purity of 98% as determined by HPLC . This high purity ensures consistency in research and industrial applications, reducing the need for additional purification steps.

Chemical Purity Quality Control Analytical Chemistry

Supramolecular Assembly: Ortho vs. Para Isomer

Crystal structure analysis reveals that 2-formylphenyl arylsulfonates assemble via hydrogen-bonding and halogen-bonding interactions, whereas the 4-formylphenyl isomers exhibit different packing motifs dominated by π-π stacking [1]. These differences in non-covalent interaction networks influence material properties such as melting point and solubility.

Crystallography Supramolecular Chemistry Non-covalent Interactions

BChE Inhibition by 4-Chloro Derivative

The 4-chloro-substituted analog, 2-formylphenyl 4-chlorobenzenesulfonate, exhibits potent inhibition of butyrylcholinesterase (BChE) with an IC₅₀ of 10.45 μM, outperforming the standard inhibitors galanthamine and donepezil [1].

Enzyme Inhibition Butyrylcholinesterase Medicinal Chemistry

2-Formylphenyl Benzenesulfonate Applications


Orthogonal Protecting Group Strategy

The >10⁶-fold rate enhancement in methanolysis enables selective cleavage of the 2-formylphenyl benzenesulfonate group in the presence of other base-labile protecting groups that would be unaffected under the same mild conditions [1]. This allows for sequential deprotection in complex molecule synthesis.

Supramolecular Crystal Engineering

The distinct hydrogen-bonding and halogen-bonding motifs of 2-formylphenyl benzenesulfonate, as opposed to the π-stacking preference of the para-isomer [2], make it a valuable building block for designing crystal lattices with specific packing and stability profiles.

Cholinesterase Inhibitor Scaffold

Given the potent BChE inhibition demonstrated by the 4-chloro analog (IC₅₀ = 10.45 μM) [3], 2-formylphenyl benzenesulfonate serves as a key intermediate for synthesizing derivatives targeting neurodegenerative disorders such as Alzheimer's disease.

Intramolecular Catalysis Studies

The compound is an ideal model substrate for investigating intramolecular nucleophilic catalysis due to the well-defined rate enhancement (~10⁶) compared to the inert para-isomer [1], facilitating detailed mechanistic and computational studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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